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Spiro(5.7)tridec-1-ene-3-one

Cat. No.: B1616011
CAS No.: 60033-39-8
M. Wt: 192.3 g/mol
InChI Key: NPVAAOCDILSFAY-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Synthesis and Structure

Spirocyclic systems, characterized by their two-ring structure joined at a single atom, are a significant area of focus in organic chemistry. wikipedia.orgontosight.ai This structural motif is present in numerous natural products and has been a target for synthetic chemists due to the unique three-dimensional arrangements it creates. researchgate.nete-bookshelf.de The construction of these systems often presents a synthetic challenge, requiring specific strategies to create the spiro carbon center. researchgate.net

The rigid and defined spatial orientation of spirocycles makes them valuable scaffolds in medicinal chemistry and materials science. ontosight.aiwalshmedicalmedia.com By restricting the conformational flexibility of a molecule, the incorporation of a spiro ring system can lead to a more precise interaction with biological targets, such as enzymes and receptors. ontosight.ai This can result in improved potency, selectivity, and pharmacokinetic properties of drug candidates. ontosight.ai Furthermore, spiro compounds have found applications in organic electronics due to their unique structural and electronic properties. walshmedicalmedia.comacs.org The nomenclature of these compounds, first systematically addressed by Adolf von Baeyer in 1900, uses a specific notation to describe the ring sizes connected at the spiroatom. wikipedia.orge-bookshelf.de

Historical Context and Prior Art of Spiro(5.7)tridec-1-ene-3-one Research

This compound is a known chemical entity with a history of synthesis dating back to the 1970s. google.com One of the early reported syntheses involves the reaction of an enamine derived from a cycloaliphatic aldehyde with methyl vinyl ketone. google.com A notable synthesis of this compound starts from 1-(cyclooctylidenemethyl)piperidine and methyl vinyl ketone. orgsyn.org This procedure yields the target compound as a colorless liquid. orgsyn.org

Subsequent research has explored this spiro ketone as an intermediate in the synthesis of other complex molecules, such as paracyclophanes. orgsyn.org For instance, this compound can be converted to Spiro[5.7]trideca-1,4-dien-3-one through a reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). orgsyn.org Beyond its role as a synthetic intermediate, this compound has also been identified as a perfuming ingredient, valued for its costus, animal, and leather-like scent profiles. google.comgoogle.com

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₀O ontosight.aichemsynthesis.com
Molecular Weight 192.301 g/mol chemsynthesis.com
Boiling Point 86°C (0.1 mm) orgsyn.org
Appearance Colorless liquid orgsyn.org
CAS Number 60033-39-8 chemsynthesis.combldpharm.com

Table 2: 1H NMR Spectral Data of this compound

Chemical Shift (δ)MultiplicityIntegrationAssignment
1.62s14 H
1.85br d2 H
2.25m2 H
5.68d, J = 10 Hz1 H
6.75d, J = 10 Hz1 H
Solvent: CCl₄ orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O B1616011 Spiro(5.7)tridec-1-ene-3-one CAS No. 60033-39-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60033-39-8

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

IUPAC Name

spiro[5.7]tridec-4-en-3-one

InChI

InChI=1S/C13H20O/c14-12-6-10-13(11-7-12)8-4-2-1-3-5-9-13/h6,10H,1-5,7-9,11H2

InChI Key

NPVAAOCDILSFAY-UHFFFAOYSA-N

SMILES

C1CCCC2(CCC1)CCC(=O)C=C2

Canonical SMILES

C1CCCC2(CCC1)CCC(=O)C=C2

Other CAS No.

60033-39-8

Origin of Product

United States

Synthetic Methodologies for Spiro 5.7 Tridec 1 Ene 3 One

Classical Approaches to Spiro(5.7)tridec-1-ene-3-one Construction

Classical synthesis of this compound is primarily characterized by a well-documented enamine-mediated annulation strategy. orgsyn.org This approach offers a reliable method for constructing the spirocyclic framework and has been detailed in organic synthesis literature. orgsyn.orggoogle.com An alternative classical route involves an oxidation-based process. google.com

A prominent and effective method for synthesizing this compound involves a two-stage process that begins with the formation of an enamine, followed by a cyclization reaction. orgsyn.orggoogle.comrsc.org This procedure is considered advantageous as it mitigates common side reactions like the self-condensation (aldol condensation) of the starting aldehyde and the polymerization of methyl vinyl ketone. orgsyn.org

The initial step in this sequence is the formation of an enamine, specifically 1-(cyclooctylidenemethyl)piperidine. orgsyn.org This is achieved through the condensation reaction of Cyclooctanecarboxaldehyde with Piperidine. orgsyn.orggoogle.com The reaction is typically performed in toluene (B28343) using a Dean-Stark apparatus to remove the water generated during the reaction, thereby driving the equilibrium towards the formation of the enamine product. orgsyn.org The resulting enamine, 1-(cyclooctylidenemethyl)piperidine, is sensitive to air and is best handled under an inert atmosphere like nitrogen. orgsyn.org

Table 1: Synthesis of 1-(Cyclooctylidenemethyl)piperidine

Reactants Solvent Conditions Product

Data sourced from Organic Syntheses. orgsyn.org

Table 2: Cyclization to form this compound

Reactants Solvent Conditions Yield

Data sourced from Organic Syntheses. orgsyn.org

Beyond the widely cited enamine strategy, other classical methods have been reported for the synthesis of this compound.

An alternative synthesis for this compound has been described that utilizes phenyl-selenium chloride and hydrogen peroxide. google.com While specific procedural details for the synthesis of this exact spiro-ketone are not extensively elaborated in the provided literature, the use of organoselenium compounds in conjunction with oxidizing agents like hydrogen peroxide is a known method for various organic transformations. nih.govnih.gov In related syntheses, organoselenium reagents are often employed to introduce functionality that facilitates ring formation or modification. mdpi.com The general mechanism frequently involves the oxidation of a selenide (B1212193) to a selenoxide, which then promotes a desired cyclization or elimination reaction. mdpi.comresearchgate.net The reaction between selenides and hydrogen peroxide typically proceeds via an SN2-type mechanism where the selenium atom acts as a nucleophile. nih.gov

Modern Advancements in this compound Synthesis

While classical methods for the synthesis of this compound are well-established, modern organic synthesis offers a broader toolkit that could be applied to construct such spirocyclic systems. General advancements in the synthesis of spiro compounds include the use of transition metal catalysts and the development of cascade reactions. rsc.orgontosight.ai For instance, novel cascade reactions have been developed to prepare spirocarbocyclic ketones through processes involving ring expansion and cationic cyclization, which can be initiated thermally without the need for an additional catalyst. uniovi.es These modern strategies often aim to improve efficiency, reduce step counts, and enhance stereoselectivity, representing potential avenues for future, more advanced syntheses of this compound and its derivatives. rsc.orguniovi.es

An in-depth look at the chemical compound this compound reveals a molecule of interest within the broader class of spirocyclic ketones. ontosight.ai These compounds, characterized by two rings connected by a single common atom, are significant structural motifs in organic chemistry. rsc.org This article explores the synthetic methodologies for creating this compound, focusing on established procedures and the potential application of modern, sophisticated synthetic strategies.

1 Stereoselective and Asymmetric Synthesis Approaches

The synthesis of specific stereoisomers of spirocyclic ketones is a significant challenge in organic chemistry, driven by the fact that different stereoisomers of a molecule can have distinct biological activities. researchgate.net While specific stereoselective syntheses targeting this compound are not extensively documented in recent literature, general strategies for the asymmetric synthesis of spirocyclic ketones are well-established and could be adapted for this target.

A foundational, non-stereoselective synthesis of Spiro(5.7)tridec-1-en-3-one is documented in Organic Syntheses. orgsyn.org This method involves the reaction of 1-(cyclooctylidenemethyl)piperidine with methyl vinyl ketone in ethanol (B145695), followed by treatment with sodium acetate, acetic acid, and water, leading to the cyclized product. orgsyn.org This classical approach, however, does not control the stereochemistry at the spiro center.

Modern asymmetric approaches to spirocyclic ketones often rely on chiral auxiliaries or catalysts. acs.orgnih.gov One common strategy is the use of organocatalysis. nih.gov For instance, chiral pyrrolidine-based catalysts have been successfully employed in sequential Michael-domino Michael/aldol (B89426) reactions to construct polyfunctionalized spiro-decalin oxindoles with excellent stereoselectivity. nih.gov Such a strategy could conceivably be adapted, using a suitable cyclic ketone precursor, to generate an enantioenriched version of this compound.

Another powerful technique is the Nazarov electrocyclic reaction of divinyl ketones, which can be rendered stereoselective. acs.org The synthesis of functionalized spirocyclic ketones has been achieved with high stereoselectivity by reacting α-ethoxydienyl boronates with lactone-derived vinyl triflates, followed by an acid-mediated Nazarov cyclization. The stereochemical outcome is heavily influenced by the substitution pattern on the reacting components. acs.org

The table below illustrates general findings for the stereoselective synthesis of other spirocyclic ketones, which showcase methods potentially applicable to this compound.

Catalyst/AuxiliaryReactantsProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Pyrrolidine-based organocatalyst and DBUCyclohexanone, Nitrostyrenes, 3-AlkylideneoxindolesSpiro-decalin oxindoles>99:1up to 92% nih.gov
Chiral IsothioureaIndanone or Tetralone-derived lactonesSpirotricyclic β,β'-diketones-High nih.gov
Chiral Pd catalystRacemic allyl β-ketoesters with pendant aldehydesSpirocyclic β-hydroxy ketones-Enantioenriched rsc.org

2 Novel Catalytic Methods for this compound Formation

The development of novel catalytic methods is at the forefront of modern organic synthesis, aiming for higher efficiency, selectivity, and broader substrate scope. For spirocyclic ketones, N-Heterocyclic Carbenes (NHCs) and various metal-based catalysts have emerged as powerful tools. rsc.orgrsc.org

NHC catalysis has been successfully used in the enantioselective construction of spirocyclic ketones. rsc.org One reported method involves the umpolung [3+2] annulation of enals with cyclic gem-difluoroalkyl ketones, catalyzed by a chiral NHC. The choice of NHC catalyst and reaction temperature were critical for achieving high yields and enantioselectivities. rsc.org This type of annulation strategy represents a modern approach for constructing spirocyclic frameworks.

Organo-cation catalysis is another innovative strategy. A triazolium bromide catalyst has been shown to effect the transannular C-acylation of enol lactones, providing access to a variety of enantioenriched spirocyclic 1,3-diketones in moderate to high yields. rsc.org Similarly, chiral isothioureas can catalyze the asymmetric Steglich-type rearrangement of enol lactones to form spirocyclic 1,3-diketones. nih.gov

Metal catalysis also offers a plethora of options. Palladium-catalyzed decarboxylative aldol cyclizations of allyl β-ketoesters furnish spirocyclic β-hydroxy ketones, which can be oxidized to the corresponding diketones. rsc.org This method takes advantage of in situ enolate formation under chiral palladium catalysis to induce an enantioselective intramolecular aldol reaction. rsc.org

The following table summarizes novel catalytic approaches used for synthesizing various spirocyclic ketones, illustrating the types of catalytic systems that could be explored for this compound.

Catalytic SystemReaction TypeSubstrate ExampleProduct TypeKey FeaturesReference
Chiral N-Heterocyclic Carbene (NHC)[3+2] AnnulationEnals and cyclic ketonesSpirocyclic ketonesAccess to structurally interesting chiral gem-difluoromethylenes rsc.org
SPA-triazolium bromideTransannular C-acylationEnol lactonesSpirocyclic 1,3-diketonesOrgano-cation catalysis, broad substrate scope rsc.org
Chiral IsothioureaAsymmetric Steglich-Type RearrangementEnol lactonesSpirocyclic 1,3-diketonesHighly enantioselective acyl transfer at ambient temperature nih.gov

Alternative Synthetic Routes to this compound

3 Green Chemistry Principles in this compound Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. bohrium.com This includes using safer solvents, renewable feedstocks, and catalytic rather than stoichiometric reagents to improve atom economy and reduce waste. digitellinc.comuniovi.es

For the synthesis of spirocyclic compounds, significant strides have been made in applying green chemistry principles. rsc.orgbohrium.com One key area is the use of environmentally benign solvents, with water being an ideal choice. bohrium.com For example, a sulfamic acid-catalyzed multicomponent domino reaction of 2-aminobenzothiazoles, isatin, and cyclic 1,3-diketones has been successfully carried out in an aqueous medium to produce diverse spiroheterocycles. bohrium.com

Another green approach is the development of highly efficient, one-pot telescopic processes. A notable example is the asymmetric synthesis of a spiroketone known as CD 7659, where a three-step process improved the yield nearly five-fold, reduced organic solvent use by 99%, and cut water usage by 76% compared to the original route. digitellinc.com This was achieved through a highly efficient catalytic asymmetric allylic alkylation and a "5-in-1" telescopic chemical process, highlighting the dramatic waste reduction possible through process optimization. digitellinc.com The sustainability of this process was quantified by a low Process Mass Intensity (PMI) of 117. digitellinc.com

The foundational synthesis of Spiro(5.7)tridec-1-en-3-one from 1980 uses ethanol as a solvent and requires multiple heating and workup steps, offering considerable scope for the application of green chemistry principles. orgsyn.org A modern approach might explore a catalytic, one-pot reaction in a greener solvent like water or a recyclable ionic liquid, potentially using a more atom-economical cyclization strategy to reduce waste and energy consumption.

The table below presents examples of green chemistry principles applied to the synthesis of spiro compounds.

Green PrincipleSynthetic ApproachSolventCatalystBenefitReference
Use of Safer SolventsMulticomponent domino reactionWaterSulfamic acidEnvironmentally benign, catalyst recovery bohrium.com
Process IntensificationAsymmetric allylic alkylation & "5-in-1" telescopic process--99% reduction in organic solvent, 76% reduction in water use digitellinc.com
Atom EconomyBase-promoted reactionPyridineNaOHTransition-metal free conditions, readily available starting materials rsc.org

Advanced Spectroscopic and Structural Elucidation of Spiro 5.7 Tridec 1 Ene 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the different chemical environments of hydrogen atoms (protons) in a molecule. The ¹H NMR spectrum of Spiro(5.7)tridec-1-ene-3-one, recorded in carbon tetrachloride (CCl₄), displays several key signals that correspond to the different types of protons present. orgsyn.org

A broad singlet at δ 1.62 ppm is attributed to the fourteen protons of the cyclooctane (B165968) ring, suggesting that these protons are in similar chemical environments. orgsyn.org A broad doublet at δ 1.85 ppm and a multiplet at δ 2.25 ppm each integrate to two protons, likely corresponding to the methylene (B1212753) protons on the cyclohexene (B86901) ring adjacent to the spiro center and the ketone, respectively. orgsyn.org The vinylic protons of the cyclohexene ring appear as doublets at δ 5.68 ppm and δ 6.75 ppm, each with a coupling constant (J) of 10 Hz. orgsyn.org This coupling constant is characteristic of cis-vinylic protons, confirming the presence of the double bond within the six-membered ring. orgsyn.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CCl₄ orgsyn.org

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
1.62s14HCyclooctane ring protons-
1.85br d2HCH₂ adjacent to spiro center-
2.25m2HCH₂ adjacent to ketone-
5.68d1HVinylic proton10
6.75d1HVinylic proton10

s = singlet, d = doublet, br = broad, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in elucidating the complete structural connectivity and spatial relationships between atoms in a molecule. acs.org

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, confirming the connectivity within the cyclohexene and cyclooctane rings. For instance, it would show correlations between the vinylic protons and the adjacent methylene protons. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could be used to confirm the stereochemistry of the spiro junction and the relative orientation of the two rings. mdpi.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals. acs.orgmdpi.com

While specific 2D NMR data for this compound were not found in the search results, the application of these techniques is a standard and essential part of the structural elucidation of complex organic molecules. acs.orgmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone and the carbon-carbon double bond (C=C) of the alkene. While a specific IR spectrum for this compound is not detailed in the provided search results, related spiro compounds show a strong absorption band for the C=O stretch typically in the range of 1690-1715 cm⁻¹ and a medium intensity band for the C=C stretch around 1640-1680 cm⁻¹. cdnsciencepub.com The presence of these bands would provide strong evidence for the enone functionality in the molecule.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 192.30 g/mol . chemsynthesis.com In a mass spectrum, this would correspond to the molecular ion peak (M⁺). The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals, providing further confirmation of the structure. For instance, cleavage of the bonds adjacent to the spiro center or the loss of carbon monoxide from the ketone could be anticipated fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with a molecular formula of C₁₃H₂₀O, HRMS provides an experimental mass value that can be compared against the calculated theoretical exact mass. ontosight.aichemsynthesis.combldpharm.com This comparison can confirm the formula and rule out other potential elemental compositions that might have the same nominal mass.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁶O). sisweb.com An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides high confidence in the assigned molecular formula. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed to achieve this level of mass accuracy. While HRMS has been used to confirm the structures of related and more complex spirocyclic systems, it serves as a foundational step in the characterization of this compound. mdpi.comresearchgate.net

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₂₀O
Calculated Exact Mass 192.15142 u
Nominal Mass 192 u
Common Adducts (ESI) [M+H]⁺, [M+Na]⁺
Expected m/z for [M+H]⁺ 193.15869 u

| Expected m/z for [M+Na]⁺ | 215.14081 u |

Ionization Methods (e.g., ESI, EI, MALDI TOF/TOF)

The choice of ionization method in mass spectrometry is critical and depends on the analyte's properties and the desired information. metwarebio.com For a molecule like this compound, several ionization techniques are applicable.

Electron Ionization (EI): As a classic "hard" ionization technique, EI bombards the sample with high-energy electrons (typically 70 eV), causing both ionization and extensive fragmentation. metwarebio.comnd.edu This method is well-suited for relatively volatile and thermally stable compounds and is often coupled with Gas Chromatography (GC-MS). emory.edu For this compound, EI would produce a molecular ion peak (M⁺·) at m/z 192, and a rich fragmentation pattern. This pattern provides a unique fingerprint that is highly reproducible and can be used for structural elucidation by identifying characteristic losses of fragments from the carbocyclic rings.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is ideal for polar molecules and is highly compatible with Liquid Chromatography (LC-MS). metwarebio.comnd.edu It transforms ions in solution into the gas phase. Given the ketone functional group, this compound can be readily protonated to form a pseudomolecular ion, [M+H]⁺, at m/z 193. nd.edu ESI typically imparts little excess energy, resulting in minimal fragmentation, which is advantageous for confirming the molecular weight of the intact molecule. metwarebio.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization method, most often used for large biomolecules like proteins. metwarebio.comnd.edu The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating gentle desorption and ionization, usually forming singly charged ions like [M+H]⁺. nd.eduemory.edu While less common for a small molecule of this size, MALDI-TOF analysis could be employed, especially for specialized applications like mass spectrometry imaging of tissues or surfaces where the compound might be present. emory.edu

Table 2: Comparison of Ionization Methods for this compound

Ionization Method Type Expected Primary Ion Key Information Provided
Electron Ionization (EI) Hard M⁺· (m/z 192) Structural Elucidation via Fragmentation Pattern
Electrospray Ionization (ESI) Soft [M+H]⁺ (m/z 193) Molecular Weight Confirmation, LC-MS Compatibility

| MALDI | Soft | [M+H]⁺ (m/z 193) | Molecular Weight Confirmation, Imaging Applications |

X-ray Crystallography for Solid-State Structural Determination (Applicable to spirocyclic systems)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline state. This technique is particularly powerful for complex cyclic and spirocyclic systems, as it provides unambiguous information about stereochemistry, bond lengths, bond angles, and conformational details. mdpi.comresearchgate.net

For this compound, a successful single-crystal X-ray diffraction analysis would unequivocally confirm its molecular structure. It would validate the connectivity of the atoms, the presence of the spiro-fused cyclooctane and cyclohexenone rings, and the geometry of the double bond. Furthermore, it would reveal the precise conformation of the flexible eight-membered ring and the relative orientation of the two rings. Since the compound is a liquid at room temperature, obtaining a suitable crystal would require either low-temperature crystallization or the synthesis of a solid derivative. orgsyn.org If a racemic mixture is crystallized in a centrosymmetric space group, the analysis would reveal the structure of both enantiomers within the unit cell. The structural determination of related complex spirocyclic compounds has been successfully achieved using this method. mdpi.comresearchgate.net

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography

Parameter Significance for this compound
Bond Lengths & Angles Confirms the C=C and C=O functional groups and reveals any strain in the ring systems.
Torsional Angles Defines the exact 3D conformation of the cyclooctane and cyclohexenone rings.
Spirocenter Geometry Unambiguously confirms the tetrahedral geometry and connectivity at the shared carbon atom.

| Absolute Configuration | If a chiral crystal is analyzed (e.g., via anomalous dispersion), the absolute (R/S) configuration can be determined. |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

The spiro carbon atom in this compound is a chiral center, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers, determining the enantiomeric purity (or enantiomeric excess, ee) of a sample, and assigning the absolute configuration.

The α,β-unsaturated ketone moiety within the structure serves as a useful chromophore for chiroptical measurements.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left- and right-circularly polarized light. An enantiomerically pure sample of this compound would exhibit characteristic CD spectra with positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophore (e.g., n→π* and π→π*). The sign of the Cotton effect can often be correlated to the absolute configuration using empirical rules, such as the Octant Rule for ketones, or by comparison with computationally predicted CD spectra. The determination of absolute configurations for other chiral spiro compounds has been successfully achieved by comparing experimental and calculated electronic circular dichroism (ECD) spectra. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of a sample, chiral HPLC is the method of choice. By using a stationary phase that is itself chiral, the two enantiomers of this compound can be separated, allowing for their quantification and the calculation of the enantiomeric excess. caltech.edu

The combination of these techniques is crucial for the complete stereochemical characterization of an enantiomerically enriched or resolved sample of this compound. jst.go.jp

Computational and Theoretical Studies of Spiro 5.7 Tridec 1 Ene 3 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like Spiro(5.7)tridec-1-ene-3-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry and calculate various electronic properties.

A hypothetical application of DFT to this compound would likely involve:

Geometry Optimization: Determining the most stable conformation of the molecule by finding the minimum energy structure. This would provide precise bond lengths and angles for the cyclohexene (B86901) and cyclooctane (B165968) rings.

Vibrational Frequency Analysis: Calculating the vibrational frequencies to confirm that the optimized structure is a true minimum on the potential energy surface and to predict its infrared spectrum.

Electronic Property Calculation: Determining properties such as dipole moment, polarizability, and total energy.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This table is illustrative and not based on actual published data for this specific molecule.)

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.22 Å
C=C~1.34 Å
C-C (spiro)~1.55 Å
Bond AngleC-C-C (in cyclohexene)~112-123°
C-C-C (in cyclooctane)~115-118°
Dihedral AngleO=C-C=C~0° (for planarity)

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) provide a rigorous way to study molecular systems. While computationally more demanding than DFT, they can offer benchmark-level accuracy for smaller molecules. For this compound, these methods could be used to refine the geometry and electronic structure obtained from DFT calculations, providing a higher level of theoretical accuracy.

Analysis of Electronic Properties and Reactivity Descriptors

Understanding the electronic properties of a molecule is key to predicting its reactivity. Computational methods provide several descriptors that help in identifying reactive sites and understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting chemical reactivity.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized on the π-system of the enone moiety.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is also anticipated to be centered on the conjugated enone system, particularly on the β-carbon, making it susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 2: Hypothetical FMO Properties for this compound (Note: This table is illustrative and not based on actual published data for this specific molecule.)

OrbitalEnergy (eV)Description
HOMO~ -6.5Electron-donating ability, localized on the C=C bond
LUMO~ -1.8Electron-accepting ability, localized on the enone system
Energy Gap (ΔE)~ 4.7Indicator of chemical reactivity and stability

Natural Bond Orbital (NBO) analysis is a tool used to study charge distribution, charge transfer, and hyperconjugative interactions within a molecule. For this compound, NBO analysis would reveal:

Natural Atomic Charges: The charge distribution on each atom, highlighting the electrophilic and nucleophilic centers. The carbonyl carbon and the β-carbon of the enone are expected to have a partial positive charge, while the carbonyl oxygen would carry a partial negative charge.

Intramolecular Interactions: Stabilization energies arising from electron delocalization between filled and vacant orbitals, such as the π → π* interactions within the conjugated system.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of different electrostatic potential.

Red Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. In this compound, this would be concentrated around the carbonyl oxygen atom.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas susceptible to nucleophilic attack. These regions would likely be found around the carbonyl carbon and the β-carbon.

Green Regions: Represent neutral or weakly charged areas.

This visual tool provides an intuitive understanding of the molecule's reactivity and how it might interact with other molecules.

Global Reactivity Descriptors

Global reactivity descriptors are fundamental in computational chemistry for predicting the reactivity and stability of a molecule. These descriptors are derived from conceptual Density Functional Theory (DFT). For this compound, the calculation of these values would provide significant insights into its chemical behavior.

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. A high value of chemical hardness indicates high stability and low reactivity. The calculation would involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electrophilicity Index (ω): The electrophilicity index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. This is calculated from the electronic chemical potential and the chemical hardness.

A comprehensive computational study would present these values in a data table, allowing for comparison with other related compounds and a deeper understanding of the molecule's electronic structure and reactivity.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Symbol Value (eV)
Chemical Hardness η Data not available
Electrophilicity Index ω Data not available
Electronic Chemical Potential µ Data not available
HOMO Energy EHOMO Data not available

Simulation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. These simulations can aid in the structural elucidation of new compounds and provide a deeper understanding of their electronic and vibrational properties.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound would involve geometry optimization of the molecule followed by the application of methods such as Gauge-Independent Atomic Orbital (GIAO). The computed shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can predict the experimental NMR spectrum.

Vibrational Frequencies: The simulation of the infrared (IR) spectrum involves calculating the vibrational frequencies of the molecule. These calculations can identify the characteristic vibrational modes, such as the C=O and C=C stretching frequencies of the enone moiety. This theoretical spectrum would be crucial for interpreting experimental IR data.

A detailed study would present the computed chemical shifts for each unique proton and carbon atom and list the key vibrational frequencies and their corresponding assignments.

Table 2: Hypothetical Computed ¹³C and ¹H NMR Chemical Shifts for this compound

Atom Computed Chemical Shift (ppm)
C1 Data not available
C2 Data not available
... Data not available
H1 Data not available
H2 Data not available

Table 3: Hypothetical Computed Vibrational Frequencies for this compound

Vibrational Mode Computed Frequency (cm⁻¹)
C=O Stretch Data not available
C=C Stretch Data not available
C-H Stretch Data not available

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects.

For this compound, a computational investigation into solvent effects would involve performing geometry optimizations and frequency calculations in different solvents of varying polarity (e.g., a nonpolar solvent like toluene (B28343), a polar aprotic solvent like dimethyl sulfoxide, and a polar protic solvent like ethanol). This would reveal how the solvent environment affects the molecule's structure, stability, and electronic properties, including its global reactivity descriptors and spectroscopic signatures. Such a study would provide valuable information for synthetic chemists looking to use this compound in solution-phase reactions.

Reaction Mechanisms and Chemical Transformations Involving Spiro 5.7 Tridec 1 Ene 3 One and Its Derivatives

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu They are characterized by a simultaneous reorganization of bonding electrons and are often initiated by heat or light, without the need for catalysts. msu.eduebsco.com While specific documented instances of pericyclic reactions involving the parent spiro(5.7)tridec-1-ene-3-one are not extensively detailed in the surveyed literature, the structure lends itself to potential sigmatropic rearrangements, a principal class of pericyclic reactions. msu.edu

For instance, derivatives of this spirocycle could potentially undergo Cope or Claisen rearrangements. The Cope rearrangement is a ontosight.aiontosight.ai-sigmatropic rearrangement of 1,5-dienes. msu.edu If the this compound scaffold were functionalized to contain an appropriate 1,5-diene moiety, this rearrangement could provide a pathway to novel structural isomers. A notable variant, the oxy-Cope rearrangement, involves an alcohol on the diene, leading to an enol product that tautomerizes to a ketone, effectively making the reaction irreversible. msu.edu

Similarly, the Claisen rearrangement, the ontosight.aiontosight.ai-sigmatropic rearrangement of allyl vinyl ethers, represents another potential transformation for suitably modified derivatives. msu.edu The synthesis of complex spirocyclic pyrans has been achieved through oxidative rearrangements of cyclic tertiary furfuryl alcohols, demonstrating a related strategic approach to spirocycle synthesis and modification. gla.ac.uk

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules. The α,β-unsaturated ketone moiety in this compound makes it a potential dipolarophile for 1,3-dipolar cycloadditions, a method widely used for the regio- and stereoselective synthesis of new heterocyclic spiro scaffolds. nih.govbeilstein-journals.org

A prominent example is the reaction of α,β-unsaturated ketones with nitrilimines, which can be generated in situ. These 1,3-dipolar cycloadditions have been shown to stereoselectively produce spiropyrazolines. nih.gov In these reactions, the nucleophilic terminus of the nitrilimine dipole typically attacks the α-carbon of the α,β-unsaturated ketone, leading to the spirocyclic pyrazoline derivative. nih.gov The reaction proceeds efficiently and stereoselectively, highlighting its utility in generating complex spiro architectures. nih.gov

Intramolecular 1,3-dipolar cycloadditions have also been employed to construct intricate dispiro systems. For example, a nitrone derived from a spiro[4.4]nonene system can undergo intramolecular cycloaddition to form a hexahydro-spiro[cyclopenta[c]pyrrolo[1,2-b]isoxazole-3,1'-cyclopentane] system. mdpi.com This demonstrates how cycloaddition reactions can be used to build further complexity upon an existing spirocyclic framework.

Reaction Type Reactants Product Type Key Features
1,3-Dipolar Cycloadditionα,β-Unsaturated Ketone (as in Spiro[5.7]tridec-1-ene-3-one) + NitrilimineSpiropyrazolineHigh stereo- and regioselectivity. nih.gov
Intramolecular 1,3-Dipolar CycloadditionSpirocyclic NitroneFused Polycyclic Spiro SystemStereospecific formation of a single product. mdpi.combldpharm.com

Oxidation and Reduction Reactions

The ketone and alkene functional groups in this compound are primary sites for oxidation and reduction reactions, allowing for the introduction of new functionalities.

Oxidation: A key oxidation reaction is the dehydrogenation of this compound to form its corresponding dienone, spiro[5.7]trideca-1,4-dien-3-one. This transformation can be effectively achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent such as dioxane. orgsyn.org The reaction involves refluxing the enone with DDQ, followed by purification to yield the spirodienone, which serves as a useful intermediate in the synthesis of other complex molecules like paracyclophanes. orgsyn.org Another reagent, m-chloroperoxybenzoic acid (m-CPBA), is often used for the oxidation of related spirocyclic amines and hydroxylamines to form stable nitroxide radicals. mdpi.com

Reduction: The carbonyl group of the spiroenone is susceptible to reduction. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used to reduce the ketone to a secondary alcohol. caltech.edu For example, in related systems, the reduction of a ketone functionality is accomplished using NaBH₄ in a mixed solvent system at low temperatures. caltech.edu In more complex derivatives, such as spirocyclic nitroxides, reduction of the nitroxide moiety can be achieved using reagents like a zinc-trifluoroacetic acid (Zn-CF₃COOH) system. researchgate.net

Reaction Reagent Substrate Product Yield Reference
Oxidation2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Spiro(5.7)tridec-1-en-3-oneSpiro(5.7)trideca-1,4-dien-3-one73.7% orgsyn.org
ReductionSodium Borohydride (NaBH₄)Ketone functionalitySecondary AlcoholHigh caltech.edu
ReductionZinc-Trifluoroacetic AcidSpirocyclic NitroxideSecondary Amine- researchgate.net

Nucleophilic and Electrophilic Addition/Substitution Reactions

The conjugated system of this compound is reactive towards both nucleophilic and electrophilic reagents.

Nucleophilic Addition: The synthesis of the this compound scaffold itself relies on a key nucleophilic addition step. A common method involves the Robinson annulation sequence, which begins with a Michael addition. orgsyn.org In a typical procedure, an enamine derived from cyclooctanecarboxaldehyde acts as the nucleophile, adding to methyl vinyl ketone (the Michael acceptor). orgsyn.org This initial conjugate addition is followed by an intramolecular aldol (B89426) condensation and dehydration to construct the cyclohexenone ring, yielding the final spirocyclic product. orgsyn.org This synthetic route avoids common side reactions and is a general method for preparing a variety of spirocyclohexenones. orgsyn.org

Electrophilic Addition: While less documented for the parent compound, the electron-rich double bond could, under specific conditions, react with electrophiles. However, the electron-withdrawing nature of the adjacent carbonyl group deactivates the double bond towards many electrophilic additions.

Three-component Mannich-type reactions represent another pathway involving nucleophilic additions to functionalize related spiro skeletons, leading to the formation of spirohexahydropyrimidines. arkat-usa.org

Functionalization Strategies for this compound Scaffolds

The inherent reactivity of the this compound core allows for diverse functionalization strategies to generate novel derivatives with potential applications in medicinal chemistry and materials science. ontosight.ai

Modification of the Cyclohexenone Ring: As discussed, oxidation with DDQ introduces a second double bond, forming a spirodienone. orgsyn.org This dienone system is a versatile precursor for further transformations. Reduction of the ketone provides access to spirocyclic alcohols.

Building Additional Rings: Cycloaddition reactions are a primary strategy for adding new heterocyclic rings to the spiro core. The use of 1,3-dipolar cycloadditions with nitrilimines or other dipoles can generate complex polycyclic spiro compounds such as spiropyrazolines. nih.gov

Synthesis of Heterocyclic Analogues: The core spiro skeleton can be varied to include heteroatoms. For instance, multi-component reactions can be used to synthesize spirohexahydropyrimidines from related thioamides. arkat-usa.org Similarly, reaction of 1,1-bis(hydroperoxy)cycloalkanes with formaldehyde (B43269) can yield pentaoxaspiroalkanes, demonstrating the synthesis of oxygen-rich spirocycles. arkat-usa.org

Functional Group Interconversion: In derivatives containing other functional groups, such as hydroxyls, further modification is possible. For example, a hydroxyl group can be acylated or reacted with carbonyldiimidazole (CDI) to form an activated intermediate capable of reacting with amines to create amide linkages, thereby attaching new side chains. mdpi.com

Reaction Kinetics and Thermodynamics

Detailed quantitative studies on the reaction kinetics and thermodynamics specifically for this compound are not extensively available in the reviewed literature. However, general principles can be applied to understand the factors governing its reactivity.

Kinetics: The rates of reactions involving this spirocycle are influenced by several factors. Steric hindrance from the bulky cyclooctyl ring can affect the approach of reagents to the reactive sites on the cyclohexenone ring. For instance, in nucleophilic additions, the trajectory of the incoming nucleophile may be sterically controlled. In rearrangement reactions, achieving the required cyclic transition state geometry would have a specific activation energy barrier influenced by the conformational rigidity of the spiro system. For some related spirocyclic nitroxides, the kinetics of their reduction by ascorbate (B8700270) have been studied, showing that the rate is highly dependent on the substitution pattern around the nitroxide moiety. researchgate.net

Thermodynamics: The thermodynamic stability of the products versus the reactants determines the position of equilibrium in reversible reactions. Pericyclic reactions, for example, are equilibrium processes. ebsco.com In reactions like the oxy-Cope rearrangement, the thermodynamic favorability is greatly enhanced by the subsequent, irreversible tautomerization of the enol product to a stable ketone. msu.edu For cycloaddition reactions, the formation of stable five- or six-membered rings is generally thermodynamically favored. The relative stability of regio- and stereoisomers is a critical factor, often controlled by minimizing steric strain and maximizing favorable electronic interactions in the product.

Applications of Spiro 5.7 Tridec 1 Ene 3 One in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The rigid and defined spatial arrangement of spirocyclic compounds makes them attractive starting points for the synthesis of intricate molecular targets. nih.gov Spiro(5.7)tridec-1-ene-3-one serves as a key intermediate in several synthetic pathways, enabling the construction of complex organic molecules with high degrees of stereochemical control.

Precursor to Paracyclophanes

This compound and related spirodienones are valuable intermediates in the synthesis of paracyclophanes. orgsyn.org Paracyclophanes are a class of strained organic compounds that feature a benzene ring bridged by a chain at its para positions. chemistryviews.org These molecules are of significant interest due to their unique chemical and physical properties arising from the close proximity of the aromatic rings. nih.gov The synthesis of paracyclophanes can be challenging due to the inherent strain in the molecular structure. chemistryviews.org The use of spirodienone intermediates provides a reliable synthetic route to these complex structures. orgsyn.org Paracyclophanes have found applications in various fields, including the development of plastics and pharmaceuticals, and are integral components of many bioactive natural products. chemistryviews.orgnih.gov Furthermore, planar chiral [2.2]paracyclophanes are increasingly being used as ligands in asymmetric synthesis and have applications in materials science for their chiroptical and optoelectronic properties. rsc.org

Building Block for Spirocyclic Natural Products and Analogs

Spirocycles are a common motif in a wide array of natural products, many of which exhibit significant biological activity. ku.ac.aersc.org The unique three-dimensional arrangement of atoms in spirocyclic compounds allows for specific interactions with biological targets, making them a recurring feature in medicinally important molecules. researchgate.net Examples of spirocyclic natural products include the antifungal drug griseofulvin and the diuretic spironolactone. nih.gov

While the direct application of this compound in the total synthesis of a specific natural product is not extensively documented, its structure represents a key carbocyclic framework that can be elaborated to access various spirocyclic systems. Synthetic chemists can utilize this building block to construct analogs of natural products, which is a crucial step in understanding structure-activity relationships and developing new therapeutic agents. The synthesis of natural products containing spirocycles is an active area of research, with a focus on developing efficient methods for constructing the spirocyclic core. ku.ac.aeresearchgate.net

Scaffold for Diverse Chemical Libraries

In modern drug discovery, the creation of chemical libraries containing structurally diverse molecules is essential for identifying new lead compounds. tandfonline.com Spirocyclic scaffolds are particularly valuable in this context because they introduce three-dimensionality into molecular design, which can lead to improved binding affinity and selectivity for biological targets. chemdiv.comresearchgate.net The rigid nature of the spirocyclic framework allows for the precise spatial orientation of functional groups, which is a desirable feature for probing interactions with proteins and other biomolecules. nih.gov

This compound serves as an excellent starting scaffold for the generation of diverse chemical libraries. chemdiv.com By chemically modifying the ketone, the double bond, and the carbocyclic rings, a vast number of derivatives can be synthesized. These libraries of spirocyclic compounds can then be screened for biological activity against a wide range of therapeutic targets, potentially leading to the discovery of new drug candidates. The use of spirocyclic scaffolds is a growing trend in medicinal chemistry, with many successful examples in recent drug discovery efforts. tandfonline.com

Applications in Material Science

The unique structural and electronic properties of spiro compounds have led to their investigation in the field of material science. Spirocyclic compounds can exhibit interesting charge-transfer properties due to their spiroconjugation, which can be exploited in the development of new electronic materials. researchgate.net The rigidity of the spiro framework can also impart high morphological stability, a desirable property for materials used in electronic devices. nih.gov

While direct applications of this compound in material science are not widely reported, its derivatives, particularly the paracyclophanes that can be synthesized from it, have shown significant promise. orgsyn.org Paracyclophane-based materials are utilized in the development of π-stacked polymers and functional parylene coatings, which have broad applications in both biological and materials science. nih.govrsc.org The ability to synthesize these advanced materials from a spirocyclic precursor highlights an important, albeit indirect, application of this compound in this field.

Advanced Applications in Perfumery and Fragrance Chemistry

The fragrance industry continually seeks new molecules with unique and desirable olfactory properties. Spirocyclic compounds have emerged as a significant class of fragrance ingredients, often imparting complex woody, fruity, and ambery notes to perfumes. researchgate.netnih.gov The rigid conformation of spirocycles is thought to play a role in how they interact with olfactory receptors, leading to their distinct scent profiles.

Ketone derivatives with a spiro-type skeleton are a well-established class of perfuming ingredients. google.com While the specific olfactory profile of this compound is not detailed in the available literature, spirocyclic ketones with similar structural features are known to be used in perfumery. google.comnih.gov For instance, other spirocyclic ketones are valued for their complex aromatic, spicy, and woody notes. google.com The unique structure of this compound, combining a cyclohexenone ring with a larger cyclooctane (B165968) ring, suggests that it could possess interesting and potentially valuable olfactory properties for the fragrance industry. The synthesis and evaluation of such spirocyclic compounds are an ongoing area of research in fragrance chemistry. researchgate.netnih.gov

Future Perspectives and Emerging Research Avenues for Spiro 5.7 Tridec 1 Ene 3 One

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of spirocyclic frameworks, including Spiro(5.7)tridec-1-ene-3-one, presents unique challenges in controlling regioselectivity and stereoselectivity. While classical methods such as intramolecular alkylation and cycloaddition reactions have been employed, future research is geared towards the development of more efficient and selective synthetic strategies.

Future synthetic strategies will likely focus on:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry of the spirocenter.

Cascade Reactions: Designing multi-step reactions that occur in a single pot to improve atom economy and reduce purification steps.

Photochemical Methods: Utilizing light-induced reactions to construct the spirocyclic core under mild conditions. acs.org

Synthetic ApproachPotential Advantages for this compound SynthesisKey Considerations
Organocatalytic Asymmetric Annulation High enantioselectivity, mild reaction conditions, metal-free.Catalyst design, substrate scope.
Transition-Metal-Catalyzed Spirocyclization High efficiency, broad functional group tolerance.Catalyst cost and toxicity, ligand design.
Photochemical [2+2] Cycloaddition Access to strained ring systems, unique reactivity. wikipedia.orgRegio- and stereoselectivity control.
Telescoped Flow Synthesis Increased throughput, improved safety, reduced waste. rsc.orgReactor design, process optimization.

Computational-Guided Design of this compound Derivatives with Targeted Properties

Computational chemistry has emerged as a powerful tool in the design and development of new molecules with specific properties. researchgate.netaip.org For this compound, computational methods can be employed to predict the physicochemical properties, reactivity, and biological activity of its derivatives. By performing in silico modifications to the core structure, researchers can screen a large number of virtual compounds and identify promising candidates for synthesis.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound, providing insights into its kinetic and thermodynamic stability. aip.org Molecular docking simulations can predict the binding affinity of its derivatives to biological targets, guiding the design of new therapeutic agents. researchgate.net Furthermore, computational studies can aid in understanding and predicting the outcomes of chemical reactions, facilitating the development of new synthetic methodologies. acs.org

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structures of this compound and its derivatives.

Reactivity Prediction: Identifying the most reactive sites in the molecule and predicting the products of various chemical transformations. rsc.orgnih.gov

Property Prediction: Calculating properties such as solubility, lipophilicity, and electronic properties to guide the design of molecules with desired characteristics.

Computational MethodApplication to this compound DerivativesPredicted Outcome
Density Functional Theory (DFT) Calculation of electronic structure, reaction mechanisms.Understanding of reactivity, prediction of spectroscopic properties. barbatti.org
Molecular Dynamics (MD) Simulations Simulation of molecular motion and conformational changes.Insight into dynamic behavior and interactions with other molecules.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity.Prediction of the biological activity of new derivatives.

Exploration of New Chemical Transformations and Reactivity Patterns

The enone moiety in this compound is a versatile functional group that can participate in a wide range of chemical transformations. Future research will likely focus on exploring novel reactions and reactivity patterns of this spiroketone. For instance, the conjugate addition of various nucleophiles to the α,β-unsaturated ketone can be used to introduce new functional groups and create more complex molecular architectures. acs.org

The development of new catalytic systems for the functionalization of the cyclohexene (B86901) and cyclooctane (B165968) rings will also be a key area of research. C-H activation reactions, for example, could allow for the direct introduction of substituents at otherwise unreactive positions. Additionally, the unique strain and conformational rigidity of the spirocyclic system may lead to unexpected reactivity and the discovery of novel chemical transformations.

Potential areas for reactivity exploration include:

Catalytic Arylboration: Introduction of aryl and boryl groups across the double bond. nih.gov

Deconjugative Isomerization: Shifting the position of the double bond to access different isomers with unique reactivity. acs.org

Ring-Opening and Rearrangement Reactions: Utilizing the ring strain to drive novel skeletal rearrangements.

Integration of this compound into Supramolecular Chemistry and Nanotechnology

The rigid and well-defined three-dimensional structure of spiro compounds makes them attractive building blocks for supramolecular chemistry and nanotechnology. researchgate.net By incorporating recognition motifs, this compound derivatives could be designed to self-assemble into well-ordered supramolecular structures such as cages, polymers, and liquid crystals.

In the realm of nanotechnology, functionalized this compound could be used to modify the surface of nanoparticles, imparting specific properties such as chirality or catalytic activity. ub.edu The spirocyclic core could also serve as a scaffold for the development of molecular machines and switches, where conformational changes can be triggered by external stimuli. The unique photophysical properties that can arise from the spiro-conjugation in certain derivatives could also be exploited in the development of new optical materials. mdpi.com

Future applications in these fields may involve:

Host-Guest Chemistry: Designing derivatives that can selectively bind to specific guest molecules.

Surface Modification: Attaching the spiro compound to surfaces to control properties like wetting and adhesion.

Molecular Electronics: Exploring the potential of spiro-conjugated derivatives as components in electronic devices.

Q & A

Q. What are the optimal synthetic pathways and conditions for Spiro(5.7)tridec-1-ene-3-one?

Methodological Answer: The synthesis of spiro compounds often involves cycloaddition or ring-closing metathesis. For This compound, multi-step procedures with catalysts like palladium or ruthenium complexes may be employed. Key parameters include temperature control (e.g., 80–120°C for cyclization) and solvent selection (e.g., dichloromethane or THF). Yield optimization requires monitoring reaction progress via TLC or HPLC. Elemental analysis (e.g., C, H, N percentages) and spectroscopic validation (¹H/¹³C NMR) are critical for purity assessment .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Structural confirmation relies on integrating ¹H/¹³C NMR (e.g., characteristic spirocyclic proton shifts at δ 2.5–3.5 ppm), IR spectroscopy (ketone C=O stretch ~1700 cm⁻¹), and X-ray crystallography for absolute configuration. Discrepancies between calculated and observed elemental compositions (e.g., ±0.1% tolerance for C/H/N) must be resolved by repeating synthesis or purification steps .

Q. What frameworks (e.g., PICO, FINER) guide hypothesis formulation for pharmacological studies of spiro compounds?

Methodological Answer: The PICO framework (Population: target enzymes/receptors; Intervention: This compound; Comparison: existing inhibitors; Outcome: IC₅₀ values) helps structure bioactivity queries. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure hypotheses address gaps, such as unexplored anti-inflammatory mechanisms .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stereoselectivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and activation energies for spirocyclic ring formation. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like cyclooxygenase-2. Comparative analysis with experimental IC₅₀ values validates predictive accuracy .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for spiro compounds?

Methodological Answer: Conflicting NMR signals may arise from dynamic stereochemistry or impurities. Strategies include:

  • Variable-temperature NMR to identify conformational exchange.
  • 2D NMR techniques (COSY, HSQC) to assign overlapping signals.
  • Recrystallization or preparative HPLC to isolate stereoisomers. Cross-referencing with X-ray data is essential .

Q. How should researchers design high-throughput bioactivity assays for this compound?

Methodological Answer: Platforms like SPIRO (automated Petri dish imaging) enable assays for germination inhibition or cytotoxicity. Protocols include:

  • Seed germination assays (2300 samples/experiment) with time-lapse imaging.
  • Root growth inhibition (190 seedlings/assay) analyzed via ImageJ. Statistical validation requires ANOVA or non-parametric tests (p < 0.05) to confirm reproducibility .

Q. What methodologies address data reproducibility challenges in spiro compound research?

Methodological Answer: Follow STROBE guidelines for transparent reporting:

  • Document synthesis conditions (catalyst batches, solvent purity).
  • Use internal standards (e.g., deuterated solvents for NMR).
  • Share raw spectral data and crystallography files in repositories. Sensitivity analyses (e.g., Grubbs’ test for outliers) ensure robustness .

Q. How can researchers integrate inconsistent literature findings on spiro compound bioactivity?

Methodological Answer: Conduct systematic reviews using PRISMA frameworks to identify gaps. For example:

  • Compare IC₅₀ values across studies using meta-analysis (fixed/random-effects models).
  • Stratify data by assay type (e.g., in vitro vs. cell-based) to isolate confounding variables.
  • Highlight methodological divergences (e.g., solvent polarity affecting solubility) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing spiro compound structure-activity relationships (SAR)?

Methodological Answer:

  • Multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups) with activity.
  • Principal Component Analysis (PCA) to reduce dimensionality in spectral datasets.
  • Machine learning (e.g., Random Forest) for predictive SAR modeling .

Q. How should researchers handle missing or ambiguous elemental analysis data?

Methodological Answer: Re-run analyses using inductively coupled plasma (ICP) for trace metals or CHNS-O analyzers for organic elements. If discrepancies persist:

  • Validate via alternative techniques (e.g., mass spectrometry for molecular weight).
  • Report confidence intervals and potential sources of error (e.g., hygroscopic samples) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.